molecular formula C16H36Br2IN B232214 1-O-Hexadecyl-2-O-palmitoylglycerol CAS No. 17752-41-9

1-O-Hexadecyl-2-O-palmitoylglycerol

Cat. No. B232214
CAS RN: 17752-41-9
M. Wt: 554.9 g/mol
InChI Key: QFQQWVCLUZKAOS-UHFFFAOYSA-N
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Description

1-O-Hexadecyl-2-O-palmitoylglycerol (HPG) is a synthetic glycerolipid that has gained attention in scientific research due to its potential therapeutic applications. It is a modified form of natural glycerolipids found in the cell membrane, and its unique structure makes it an attractive molecule for various biomedical applications.

Mechanism of Action

The mechanism of action of 1-O-Hexadecyl-2-O-palmitoylglycerol is not fully understood, but it is thought to interact with cell membrane receptors and modulate signal transduction pathways. It has been shown to activate the peroxisome proliferator-activated receptor (PPAR) and inhibit the nuclear factor kappa B (NF-κB) pathway, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-O-Hexadecyl-2-O-palmitoylglycerol has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cell proliferation, and inducing apoptosis in cancer cells. It has also been shown to enhance the immune response and modulate lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-O-Hexadecyl-2-O-palmitoylglycerol in lab experiments is its unique structure, which allows for specific interactions with cell membrane receptors. It is also easily synthesized and can be modified to enhance its properties. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

Future research on 1-O-Hexadecyl-2-O-palmitoylglycerol could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. It could also be used to develop new drug delivery systems and biomaterials. Further studies are needed to understand its mechanism of action and optimize its properties for specific applications.

Synthesis Methods

1-O-Hexadecyl-2-O-palmitoylglycerol can be synthesized by a combination of chemical and enzymatic methods. The chemical synthesis involves the reaction of hexadecanol and palmitic acid with glycerol under specific conditions. The enzymatic synthesis involves the use of lipases to catalyze the esterification of hexadecanol and palmitic acid with glycerol.

Scientific Research Applications

1-O-Hexadecyl-2-O-palmitoylglycerol has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anticancer, and immunomodulatory effects.

properties

CAS RN

17752-41-9

Molecular Formula

C16H36Br2IN

Molecular Weight

554.9 g/mol

IUPAC Name

(1-hexadecoxy-3-hydroxypropan-2-yl) hexadecanoate

InChI

InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-33-34(32-36)39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3

InChI Key

QFQQWVCLUZKAOS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCC

synonyms

1-O-hexadecyl-2-O-palmitoylglycerol
hexadecylpalmitoylglycerol
HXDPG

Origin of Product

United States

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